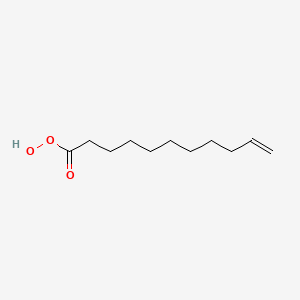

Undec-10-eneperoxoic acid

Description

Undec-10-eneperoxoic acid (C₁₁H₂₀O₃) is an organic compound characterized by a peroxide (-O-O-) functional group and an unsaturated hydrocarbon chain with a terminal double bond at the 10th carbon. This structure distinguishes it from carboxylic acids like Undec-10-enoic acid (C₁₁H₂₀O₂), which lacks the peroxide group but shares the unsaturated backbone . Peroxoic acids are typically synthesized via oxidation of corresponding carboxylic acids or through reactions involving hydrogen peroxide. While specific data on this compound’s applications are scarce in the provided evidence, peroxoic acids generally serve as oxidizing agents in organic synthesis, disinfection, or polymer modification.

Properties

CAS No. |

5796-88-3 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

undec-10-eneperoxoic acid |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-9-10-11(12)14-13/h2,13H,1,3-10H2 |

InChI Key |

DOSMZFIZOJNVQD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-eneperoxoic acid typically involves the peroxidation of undec-10-enoic acid. One common method is the reaction of undec-10-enoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale peroxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Undec-10-eneperoxoic acid undergoes several types of chemical reactions, including:

Oxidation: The peroxo group can participate in oxidation reactions, converting various substrates into their oxidized forms.

Reduction: Although less common, the peroxo group can be reduced under specific conditions.

Substitution: The peroxo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and organic peroxides. Conditions often involve mild temperatures and acidic or basic environments.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

Substitution: Nucleophiles such as amines or alcohols can react with the peroxo group in the presence of catalysts like sulfuric acid or phosphoric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Undec-10-eneperoxoic acid has several scientific research applications, including:

Chemistry: Used as an oxidizing agent in organic synthesis to introduce peroxo groups into molecules.

Biology: Studied for its potential antimicrobial properties due to the reactive nature of the peroxo group.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers and other materials that require peroxo functionalities.

Mechanism of Action

The mechanism of action of undec-10-eneperoxoic acid involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, primarily derived from the provided evidence and inferred chemical properties:

Table 1: Structural and Functional Comparison

Key Findings :

Functional Group Impact: The peroxide group in this compound likely enhances its oxidative reactivity compared to Undec-10-enoic acid’s carboxylic group. This difference may make the peroxoic variant more effective in applications requiring strong oxidation (e.g., disinfection) but less stable under storage . In contrast, Undec-10-enoic acid’s carboxylic group provides stability and antimicrobial properties suitable for cosmetics and polymers .

Safety data for this compound are absent in the evidence, but analogous peroxoic acids (e.g., peracetic acid) require stringent handling to avoid decomposition hazards .

Industrial Applications: Undec-10-enoic acid is well-documented in polymer synthesis and antimicrobial formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.